molecular formula C16H17N5O5 B566153 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate CAS No. 1798026-96-6

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate

Cat. No.: B566153
CAS No.: 1798026-96-6
M. Wt: 359.342
InChI Key: ZMZPVNYRPCNJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is a chemical compound with the molecular formula C16H17N5O5 and a molecular weight of 359.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate plays a significant role in biochemical reactions, particularly in the modulation of vascular tone. It acts as a potassium-channel opener, which leads to the vasodilation of arterioles and large coronary arteries . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is stimulated to produce cyclic GMP. The nitrate-like properties of this compound result in venous vasodilation through this mechanism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic GMP. This modulation can lead to changes in gene expression and cellular metabolism. In endothelial cells, for example, the compound promotes relaxation and reduces oxidative stress . Additionally, it has been observed to affect smooth muscle cells by inhibiting calcium influx, thereby reducing muscle contraction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation . The compound also stimulates guanylate cyclase, increasing cyclic GMP levels, which in turn activates protein kinase G. This activation results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained vasodilation and reduced oxidative stress in endothelial cells . Its effects may diminish over time due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively induces vasodilation without significant adverse effects . At higher doses, it can cause hypotension and other toxic effects, such as headaches and dizziness . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired vasodilatory effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the heart and blood vessels . It can accumulate in endothelial cells, where it exerts its vasodilatory effects . The distribution is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with potassium channels and guanylate cyclase . It may also be found in the mitochondria, where it can influence cellular respiration and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .

Preparation Methods

The synthesis of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate involves several steps. One common synthetic route includes the reaction of nicotinamide with ethyl nitrate under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .

Comparison with Similar Compounds

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is unique compared to other similar compounds due to its dual action as a potassium-channel opener and nitrate donor . Similar compounds include:

These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific applications.

Properties

CAS No.

1798026-96-6

Molecular Formula

C16H17N5O5

Molecular Weight

359.342

IUPAC Name

2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate

InChI

InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22)

InChI Key

ZMZPVNYRPCNJGC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2

Synonyms

Nicorandil Impurity

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.